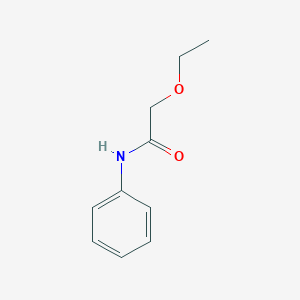

2-ethoxy-N-phenylacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

2-ethoxy-N-phenylacetamide |

InChI |

InChI=1S/C10H13NO2/c1-2-13-8-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |

InChI-Schlüssel |

LXEFYWWNLGZTQB-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC=CC=C1 |

Kanonische SMILES |

CCOCC(=O)NC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Structural Analysis and Synthetic Applications of 2-Ethoxy-N-phenylacetamide

[1]

Introduction

2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) is an organic amide characterized by an N-phenyl substituent and an

In drug development, this compound serves as a critical building block and structural probe . It is frequently utilized to explore Structure-Activity Relationships (SAR) in analgesic and anti-inflammatory research, acting as a positional isomer to the historical drug Phenacetin (4-ethoxyacetanilide) and a simplified analogue of local anesthetics like Lidocaine.[1] Its specific substitution pattern (

Chemical Identity and Physicochemical Properties[1][4][5][6][7][8][9]

Core Identifiers

| Property | Detail |

| CAS Registry Number | 149029-50-5 |

| IUPAC Name | 2-ethoxy-N-phenylacetamide |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| SMILES | CCOCC(=O)Nc1ccccc1 |

| InChI Key | SQRTWLGWCOJOTO-UHFFFAOYSA-N |

Predicted Physicochemical Profile

The following parameters are critical for assessing the compound's "drug-likeness" and behavior in biological assays.

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~1.6 - 1.9 | Moderate lipophilicity; likely good membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~38.3 | Indicates high oral bioavailability potential (Rule of 5 compliant).[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding interactions.[1] |

| H-Bond Acceptors | 2 (Amide O, Ether O) | Facilitates solvation and target engagement.[1] |

| Rotatable Bonds | 4 | Suggests conformational flexibility for induced-fit binding.[1] |

Synthetic Methodology: Nucleophilic Acyl Substitution[11]

The most robust and scalable synthesis of 2-ethoxy-N-phenylacetamide involves the Schotten-Baumann reaction or anhydrous acylation of aniline with ethoxyacetyl chloride.[1] This pathway is preferred over direct condensation with carboxylic acids due to higher yields and simplified purification.[1]

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of chloride.[2] A base is required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Figure 1: Synthetic pathway for the formation of 2-ethoxy-N-phenylacetamide via nucleophilic acyl substitution.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-ethoxy-N-phenylacetamide (10 mmol scale).

Reagents:

-

Aniline (0.93 g, 10 mmol)[1]

-

Ethoxyacetyl chloride (1.22 g, 10 mmol)[1]

-

Triethylamine (

) (1.5 eq, 15 mmol) or Pyridine[1] -

Dichloromethane (DCM) (anhydrous, 20 mL)[1]

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve Aniline (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (15 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm of the acylation.

-

Addition: Dropwise add Ethoxyacetyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes. Scientific Rationale: Slow addition prevents localized overheating and di-acylation side products.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Workup (Self-Validating Purification):

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Spectroscopic Characterization

Verification of the structure relies on identifying the distinct ethoxy chain signals and the amide linkage.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

8.20 (br s, 1H, NH ): Broad singlet, exchangeable with

- 7.55 (d, 2H, Ar-H ortho): Characteristic of N-phenyl ring.[1]

- 7.30 (t, 2H, Ar-H meta).[1]

- 7.10 (t, 1H, Ar-H para).[1]

-

4.05 (s, 2H, -CO-CH2-O- ): Diagnostic singlet for the

- 3.65 (q, 2H, -O-CH2-CH3 ): Quartet coupling with the terminal methyl.[1]

- 1.30 (t, 3H, -CH3 ): Triplet.[1]

-

8.20 (br s, 1H, NH ): Broad singlet, exchangeable with

-

NMR (100 MHz,

Mass Spectrometry (MS)

Applications in Drug Discovery

2-Ethoxy-N-phenylacetamide serves as a versatile scaffold in medicinal chemistry.[1]

Pharmacophore Mapping

The molecule contains three distinct pharmacophoric features:

-

Aromatic Domain: Interactions with hydrophobic pockets (e.g., in voltage-gated sodium channels).[1]

-

Amide Linker: Provides rigid directionality and H-bonding capability.[1]

-

Ether Tail: Acts as a hydrogen bond acceptor and modulates metabolic clearance (preventing rapid deacetylation compared to simple acetamides).[1]

Figure 2: Pharmacophore decomposition of 2-ethoxy-N-phenylacetamide highlighting functional domains for drug interaction.[1]

Research Utility

-

Local Anesthetic Analogs: Used to study the effect of ether oxygen placement on the anesthetic potency of lidocaine-type drugs.[1] The oxygen atom alters the pKa of the amide nitrogen and the overall lipophilicity.

-

Impurity Profiling: It is a potential process impurity in the synthesis of complex ethoxy-containing APIs.[1]

-

Metabolic Probe: Used to assess O-dealkylation vs. amide hydrolysis rates in liver microsome stability assays.[1]

References

-

Sigma-Aldrich. Product Specification: 2-ethoxy-N-phenylacetamide (CAS 149029-50-5).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Acetamide derivatives.[1][1]

-

ChemicalBook. 2-Ethoxy-N-phenylacetamide Properties and Suppliers.[1]

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Schotten-Baumann mechanism).

Distinguishing Structural Isomers: A Technical Guide to the Differentiation of 2-ethoxy-N-phenylacetamide and N-(2-ethoxyphenyl)acetamide

Introduction: The Criticality of Isomer Identification in Pharmaceutical Development

In the realm of pharmaceutical sciences, the precise structural characterization of a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituent groups, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The distinction between 2-ethoxy-N-phenylacetamide and its isomer, N-(2-ethoxyphenyl)acetamide, serves as a salient case study. While both possess the molecular formula C₁₀H₁₃NO₂, the placement of the ethoxy group—either on the acetyl moiety's alpha-carbon or on the phenyl ring—fundamentally alters the molecule's chemical environment and, consequently, its interactions with biological systems.

This in-depth technical guide provides a comprehensive framework for the unambiguous differentiation of these two isomers. We will delve into the foundational principles of key analytical techniques and present field-proven methodologies, empowering researchers, scientists, and drug development professionals to ensure the chemical integrity of their compounds. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to foster a deeper understanding of the analytical process.

Structural Elucidation: The Foundation of Isomer Distinction

The fundamental difference between the two isomers lies in the connectivity of the ethoxy group, as illustrated below. This seemingly subtle variation gives rise to distinct electronic and steric environments, which are the basis for their analytical differentiation.

| Compound | 2-ethoxy-N-phenylacetamide | N-(2-ethoxyphenyl)acetamide |

| Structure | ||

| IUPAC Name | 2-ethoxy-N-phenylacetamide | N-(2-ethoxyphenyl)acetamide |

| CAS Number | Not readily available | 581-08-8[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol [1] |

Spectroscopic Differentiation: Probing the Molecular Fingerprint

Spectroscopic techniques provide a detailed view of the chemical environment of atoms within a molecule, offering a powerful means of distinguishing isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomerism

NMR spectroscopy is arguably the most definitive method for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The most telling differences in the ¹H NMR spectra of the two isomers will be observed in the chemical shifts and splitting patterns of the aromatic protons and the protons of the ethoxy and acetyl groups.

-

N-(2-ethoxyphenyl)acetamide: The aromatic region will exhibit a complex splitting pattern characteristic of an ortho-substituted benzene ring. The protons on the phenyl ring will be coupled to each other, resulting in a series of multiplets. The ethoxy group protons will appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The acetamide methyl protons will be a singlet, and the amide proton will appear as a broad singlet. For the analogous compound N-(2-methoxyphenyl)acetamide, the aromatic protons appear at approximately 6.8-8.3 ppm, the methoxy protons at ~3.8 ppm, and the acetyl protons at ~2.2 ppm[2]. We can expect similar shifts for the ethoxy analogue.

-

2-ethoxy-N-phenylacetamide: The aromatic region will show a simpler pattern corresponding to a monosubstituted phenyl ring. The protons will likely appear as two multiplets, one for the ortho protons and one for the meta and para protons. The key difference will be the presence of a singlet for the methylene protons of the 2-ethoxyacetyl group, as they are adjacent to a carbonyl and an ether oxygen, and a triplet for the terminal methyl of the ethoxy group.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Functional Group | Expected Chemical Shift (ppm) for 2-ethoxy-N-phenylacetamide | Expected Chemical Shift (ppm) for N-(2-ethoxyphenyl)acetamide (based on analogues)[2][3] |

| Aromatic Protons | ~7.1 - 7.6 (multiplets) | ~6.8 - 8.4 (complex multiplets) |

| Amide Proton (NH) | ~8.0 (broad singlet) | ~7.8 (broad singlet) |

| Ethoxy -OCH₂- | ~4.1 (quartet) | ~4.0 (quartet) |

| Ethoxy -CH₃ | ~1.3 (triplet) | ~1.4 (triplet) |

| Acetyl -CH₂- | ~4.0 (singlet) | N/A |

| Acetyl -CH₃ | N/A | ~2.2 (singlet) |

¹³C NMR Spectroscopy: Counting and Characterizing Carbon Environments

¹³C NMR provides complementary information by revealing the number of unique carbon environments and their chemical nature.

-

N-(2-ethoxyphenyl)acetamide: Will show ten distinct carbon signals. The two carbons of the ethoxy group will be in the aliphatic region, while the eight carbons of the N-acetyl phenyl group will be in the aromatic and amide carbonyl region. The carbon of the phenyl ring bearing the ethoxy group will be shifted significantly downfield.

-

2-ethoxy-N-phenylacetamide: Will also exhibit ten carbon signals. The key differentiator will be the chemical shift of the carbonyl carbon and the alpha-carbon of the acetyl group, which will be influenced by the adjacent ether oxygen.

Expected ¹³C NMR Chemical Shifts (in ppm)

| Carbon Environment | Expected Chemical Shift (ppm) for 2-ethoxy-N-phenylacetamide | Expected Chemical Shift (ppm) for N-(2-ethoxyphenyl)acetamide (based on analogues)[4][5] |

| Carbonyl (C=O) | ~168 | ~169 |

| Aromatic C-N | ~138 | ~127 |

| Aromatic C-O | N/A | ~148 |

| Other Aromatic Carbons | ~120 - 129 | ~111 - 124 |

| Ethoxy -OCH₂- | ~67 | ~64 |

| Acetyl -CH₂- | ~68 | N/A |

| Ethoxy -CH₃ | ~15 | ~15 |

| Acetyl -CH₃ | N/A | ~24 |

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) will differ due to the different bond connectivities.

-

N-(2-ethoxyphenyl)acetamide: The fragmentation will likely involve cleavage of the amide bond and the ether bond. A prominent peak corresponding to the loss of ketene (CH₂=C=O) from the molecular ion is expected. The base peak is often the ion at m/z 109, corresponding to the ethoxyphenyl moiety.

-

2-ethoxy-N-phenylacetamide: Fragmentation will be dictated by the ethoxyacetyl group. We can anticipate a significant peak corresponding to the loss of the ethoxy group or the entire ethoxyacetyl radical.

Workflow for Isomer Differentiation by MS

Caption: Mass Spectrometry Workflow for Isomer Analysis.

Infrared (IR) Spectroscopy: Vibrational Differences

IR spectroscopy probes the vibrational frequencies of functional groups. The key differences will be in the C-O stretching region.

-

N-(2-ethoxyphenyl)acetamide: Will show a characteristic aromatic ether C-O stretch around 1250 cm⁻¹.

-

2-ethoxy-N-phenylacetamide: Will exhibit an aliphatic ether C-O stretch, typically in the 1150-1085 cm⁻¹ region.

Both will show characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1660 cm⁻¹).

Chromatographic Separation: Exploiting Polarity and Volatility Differences

Chromatographic techniques are essential for separating the isomers before their individual characterization.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. The two isomers are expected to have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column. A non-polar or medium-polarity column would likely provide the best resolution.

Protocol for GC Separation

-

Instrument: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Detector Temperature: 280 °C (for FID).

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., ethyl acetate).

The isomer with the lower boiling point is expected to elute first.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Reversed-phase HPLC is a suitable technique for these isomers.

Protocol for HPLC Separation

-

Instrument: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

The more polar isomer will have a shorter retention time on a reversed-phase column.

Workflow for Chromatographic Separation

Caption: Chromatographic Separation Workflow.

Conclusion: A Multi-faceted Approach to Isomer Purity

The unambiguous differentiation of 2-ethoxy-N-phenylacetamide and N-(2-ethoxyphenyl)acetamide requires a multi-faceted analytical strategy. While chromatographic techniques such as GC and HPLC are powerful for separation, spectroscopic methods, particularly ¹H and ¹³C NMR, provide the definitive structural confirmation. Mass spectrometry and IR spectroscopy offer valuable complementary data. By employing the principles and protocols outlined in this guide, researchers can confidently establish the identity and purity of their target isomer, a critical step in ensuring the integrity and safety of pharmaceutical research and development.

References

-

PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethoxy-2-phenylacetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). N'-(2-ethyl-phenyl)-ethanediamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(102), 83981-83987. [Link]

-

PubChem. (n.d.). N-Ethyl-N-phenylacetamide. Retrieved from [Link]

-

Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(11), x201121. [Link]

-

PubChem. (n.d.). o-Ethoxyacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Phenacetin. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Phenacetin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Vennam, U., & Pandya, K. (1983). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). Journal of pharmacological methods, 9(2), 133–139. [Link]

-

Ferrer, I., & Furlong, E. T. (2002). Novel chromatographic separation and carbon solid-phase extraction of acetanilide herbicide degradation products. Journal of chromatography. A, 946(1-2), 195–206. [Link]

-

Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. [Doctoral dissertation, The University of Texas at Arlington]. MavMatrix. [Link]

-

IMAT. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

-

Ulutaş, A., & Yilmaz, M. (2023). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). Retrieved from [Link]

-

Gornowicz, M., Czaplińska, B., & Bocian, W. (2024). Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. Molecules, 29(9), 2139. [Link]

Sources

- 1. o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-N-phenylacetamide and Its Isomers for Pharmaceutical Research

This technical guide provides a comprehensive analysis of the physical properties of N-phenylacetamide derivatives, with a specific focus on informing research and development involving 2-ethoxy-N-phenylacetamide. Due to the limited availability of direct experimental data for 2-ethoxy-N-phenylacetamide, this guide employs a comparative approach, leveraging extensive data from its structural isomers, N-(2-methoxyphenyl)acetamide and the well-characterized N-(4-ethoxyphenyl)acetamide (Phenacetin), as well as the parent compound, N-phenylacetamide (Acetanilide). This methodology allows for informed predictions of the physicochemical characteristics of 2-ethoxy-N-phenylacetamide, a critical aspect of drug design and formulation.[1][2][3][4][5]

Molecular Structure and Its Influence on Physicochemical Properties

The molecular structure of an active pharmaceutical ingredient (API) is the primary determinant of its physical properties, which in turn govern its behavior in biological systems and formulation processes. The subject of this guide, 2-ethoxy-N-phenylacetamide, is an aromatic amide. Its core structure consists of a phenyl ring and an acetamide group, with an ethoxy substituent on the phenyl ring. The position of this ethoxy group significantly influences the molecule's polarity, hydrogen bonding capacity, and overall shape, thereby affecting its melting point, solubility, and lipophilicity.

For the purpose of this guide, we will examine the known properties of the following related compounds to infer the characteristics of 2-ethoxy-N-phenylacetamide:

-

N-phenylacetamide (Acetanilide): The parent compound without the ethoxy group.

-

N-(2-methoxyphenyl)acetamide: An isomer with a methoxy group at the ortho position.

-

N-(4-ethoxyphenyl)acetamide (Phenacetin): A well-studied isomer with an ethoxy group at the para position.[6][7]

The subtle differences in the placement of the ethoxy/methoxy group can lead to significant variations in intermolecular forces, crystal lattice packing, and interaction with solvents.

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physical properties of the comparator compounds. These values provide a foundational basis for estimating the properties of 2-ethoxy-N-phenylacetamide.

| Property | N-phenylacetamide (Acetanilide) | N-(2-methoxyphenyl)acetamide | N-(4-ethoxyphenyl)acetamide (Phenacetin) | 2-Phenylacetamide |

| Molecular Formula | C₈H₉NO | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | C₈H₉NO |

| Molecular Weight | 135.16 g/mol | 165.19 g/mol [8] | 179.22 g/mol | 135.163 g/mol [9] |

| Melting Point | 113-115 °C | Not Available | 133-138 °C[6][7] | 156 °C[9][10] |

| Boiling Point | 304 °C | Not Available | Decomposes | 280-290 °C (decomposes)[10][11] |

| Water Solubility | <0.56 g/100 mL (25 °C) | Not Available | 0.076 g/100 mL[7][12] | Slightly soluble in cold water, soluble in hot water.[10] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene. | Not Available | Soluble in ethanol, chloroform; slightly soluble in ether.[12] | Soluble in methanol, ethanol.[10][11][13] |

| LogP (Octanol/Water) | 1.16 | 1.1 (Predicted)[8] | 1.58[7] | 0.45[9] |

| Appearance | White, flaky crystalline solid. | Tan powder.[8] | White, crystalline powder.[12] | White, flaky crystalline solid.[10] |

| CAS Number | 103-84-4 | 93-26-5[8] | 62-44-2[6][7] | 103-81-1[9][10][11] |

Expert Insights: The presence of the ethoxy group in phenacetin, compared to the parent acetanilide, increases both the molecular weight and the melting point, suggesting stronger intermolecular interactions in the crystal lattice. The para position of the ethoxy group in phenacetin allows for a more ordered and stable crystal packing. For 2-ethoxy-N-phenylacetamide, with the ethoxy group at the ortho position, we can anticipate a lower melting point than phenacetin due to potential steric hindrance disrupting efficient crystal packing. The LogP value is expected to be similar to that of phenacetin, indicating a comparable lipophilicity.

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (a complex multiplet), the N-H proton of the amide (a broad singlet), and the acetyl methyl group (a singlet). The chemical shifts of the aromatic protons will be indicative of the ortho-substitution pattern. For comparison, in the ¹H NMR spectrum of phenacetin in CDCl₃, the ethoxy group appears as a triplet at approximately 1.4 ppm and a quartet at 4.0 ppm, the acetyl methyl protons as a singlet at 2.1 ppm, the aromatic protons as a doublet of doublets between 6.5 and 7.5 ppm, and the amide proton as a broad singlet around 8.1 ppm.[14]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals for the two carbons of the ethoxy group, the six aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the amide functional group. A strong C=O stretching vibration is expected around 1660 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would confirm the molecular formula. Common fragmentation patterns for N-phenylacetamides involve cleavage of the amide bond.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific rigor of any research involving 2-ethoxy-N-phenylacetamide, it is imperative to experimentally determine its physical properties. The following section outlines standardized protocols for these measurements.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will depress and broaden the melting range.[15]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[16]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[17][18]

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion).

-

Replicate: Perform the measurement in triplicate to ensure reproducibility.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 10. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]

- 11. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. shyzchem.com [shyzchem.com]

- 14. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. athabascau.ca [athabascau.ca]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-ethoxy-N-phenylacetamide (C₁₀H₁₃NO₂): Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 2-ethoxy-N-phenylacetamide, a member of the N-phenylacetamide chemical class. With the molecular formula C₁₀H₁₃NO₂, this compound is a structural isomer of the historically significant analgesic, phenacetin. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the molecule's physicochemical properties, detailed synthesis protocols via Williamson ether synthesis, and modern analytical techniques for its structural elucidation and purity assessment. Furthermore, we explore the broader therapeutic landscape and biological activities associated with the N-phenylacetamide scaffold, contextualizing the potential applications of 2-ethoxy-N-phenylacetamide in medicinal chemistry and drug discovery. Safety protocols and handling guidelines are also provided to ensure responsible laboratory practice.

Introduction and Scientific Context

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for numerous biologically active compounds. 2-ethoxy-N-phenylacetamide (also known as N-(2-ethoxyphenyl)acetamide) belongs to this important class. It is structurally distinguished by an acetamide group linked to a benzene ring, which is substituted with an ethoxy group at the ortho position.

Its most famous isomer, N-(4-ethoxyphenyl)acetamide, or phenacetin, was one of the first synthetic analgesics and antipyretics to be widely marketed, predating many modern pain relievers.[1][2] While phenacetin was withdrawn from the market by the FDA in 1983 due to concerns about its carcinogenic and nephrotoxic properties, its history underscores the therapeutic potential of this chemical family.[1][3] The study of its isomers, such as 2-ethoxy-N-phenylacetamide, is driven by the enduring interest in developing novel therapeutics with improved safety and efficacy profiles. Compounds featuring the broader phenoxy acetamide core have demonstrated a remarkable variety of biological activities, including anti-tubercular, anti-cancer, anti-parasitic, and antiviral effects, making this a fertile area for drug discovery.[4]

This guide serves as a technical resource, consolidating the essential scientific information required to synthesize, characterize, and evaluate 2-ethoxy-N-phenylacetamide.

Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key data for 2-ethoxy-N-phenylacetamide are summarized below.

| Property | Value | Reference |

| Chemical Name | N-(2-ethoxyphenyl)acetamide | [5] |

| Synonyms | 2-ethoxy-N-phenylacetamide, o-Ethoxyacetanilide | [5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [5] |

| Molecular Weight | 179.22 g/mol | [5] |

| CAS Number | 581-08-8 | [5] |

| Appearance | White to off-white crystalline solid (expected) | Inferred |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 3 | Inferred |

| Topological Polar Surface Area | 38.3 Ų | Inferred |

| XLogP3 | 1.5 | [5] |

Synthesis and Purification

The most direct and widely adopted method for preparing aryl ethers like 2-ethoxy-N-phenylacetamide is the Williamson ether synthesis .[1][6][7] This reaction is a classic example of nucleophilic substitution (Sₙ2), valued for its reliability and versatility in both laboratory and industrial settings.[6][8][9]

Mechanistic Rationale

The synthesis proceeds in two conceptual steps:

-

Deprotonation: The phenolic hydroxyl group of the precursor, N-(2-hydroxyphenyl)acetamide, is deprotonated by a mild base, such as potassium carbonate (K₂CO₃). This converts the weakly nucleophilic hydroxyl group into a much more potent phenoxide anion.

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide (in this case, ethyl iodide). This attack displaces the halide leaving group in a single, concerted step, forming the C-O ether bond.

The choice of a primary alkyl halide is critical. Secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of a strong base/nucleophile, which would lead to the formation of ethene gas instead of the desired ether product.[6]

Synthesis Pathway Diagram

Caption: Williamson ether synthesis pathway for 2-ethoxy-N-phenylacetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the isomeric phenacetin and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[1][7]

Reagents & Equipment:

-

N-(2-hydroxyphenyl)acetamide (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃), finely pulverized (1.5 eq)

-

Ethyl iodide (CH₃CH₂I) (1.2 eq)

-

Acetone or N,N-Dimethylformamide (DMF) (anhydrous, as solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Separatory funnel, Buchner funnel, filter paper

-

Deionized water, diethyl ether (or ethyl acetate), saturated brine solution

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-(2-hydroxyphenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to fully suspend the solids (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: While stirring vigorously, add ethyl iodide (1.2 eq) to the suspension.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction):

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).

-

If using DMF, dilute the filtrate with a large volume of water and extract the product into diethyl ether or ethyl acetate (3x volumes). If using acetone, concentrate the filtrate on a rotary evaporator, then dissolve the residue in diethyl ether/ethyl acetate and wash with water.

-

Combine the organic layers and wash sequentially with 5% NaOH solution (to remove unreacted starting material), water, and finally a saturated brine solution.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Recrystallization): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H). Acetyl Group: A singlet (~2.2 ppm, 3H). Aromatic Protons: Complex multiplets in the range of 6.9-8.2 ppm (4H), characteristic of a 1,2-disubstituted ring. Amide Proton: A broad singlet (>8.0 ppm, 1H), which is D₂O exchangeable. |

| ¹³C NMR | Alkyl Carbons: Signals at ~15 ppm (CH₃ of ethyl), ~64 ppm (OCH₂), and ~24 ppm (CH₃ of acetyl). Aromatic Carbons: Four signals in the aromatic region (~110-150 ppm). Carbonyl Carbon: A signal around 168-170 ppm. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 179. Key Fragments: Expected fragments at m/z = 137 ([M-C₂H₂O]⁺), m/z = 109 ([M-C₂H₂O-CO]⁺ or [M-C₂H₅O-CH₂]⁺). |

| Infrared (IR) | N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹. C-H Stretches: Aromatic (~3100-3000 cm⁻¹) and aliphatic (<3000 cm⁻¹). C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. Aryl C-O-C Stretch: A strong peak around 1240-1260 cm⁻¹. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. Using a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient), the purity can be calculated as a percentage of the total peak area.

-

Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Biological Activity and Therapeutic Potential

While direct pharmacological studies on 2-ethoxy-N-phenylacetamide are not extensively published, its structural class provides a strong rationale for its investigation in drug discovery programs.

-

Anti-inflammatory and Analgesic Potential: The precursor, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-inflammatory and anti-arthritic activity in animal models, reducing pro-inflammatory cytokines like IL-1β and TNF-α.[10] It is plausible that the 2-ethoxy derivative could retain or modulate this activity. The structural similarity to phenacetin also suggests a potential for analgesic properties, although any new candidate would require rigorous toxicological screening.

-

Anticancer Activity: Phenylacetamide derivatives have been synthesized and evaluated for their ability to induce apoptosis (programmed cell death) in cancer cell lines.[11] Some derivatives have shown potent cytotoxic effects against breast cancer and other cell lines, activating both intrinsic and extrinsic apoptotic pathways.[11] This makes the 2-ethoxy-N-phenylacetamide scaffold a candidate for anticancer drug design.

-

Antimicrobial and Other Activities: The broader phenoxy acetamide scaffold has been identified as a promising framework for developing novel antitubercular agents, with some derivatives showing high potency against Mycobacterium tuberculosis, including resistant strains.[4] Additionally, various N-phenylacetamide derivatives have been investigated for antidepressant and anticonvulsant activities.[12]

Safety, Handling, and Storage

As a novel chemical entity, 2-ethoxy-N-phenylacetamide should be handled with care, following standard laboratory safety protocols. The safety profile can be extrapolated from related compounds like acetanilide.

-

GHS Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[15][17] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[16][17]

Conclusion

2-ethoxy-N-phenylacetamide is a compound of significant interest, positioned at the intersection of classical organic synthesis and modern medicinal chemistry. Its synthesis is readily achievable through the robust Williamson ether synthesis, and its structure can be unequivocally confirmed using standard analytical techniques. While its direct biological profile is yet to be fully elucidated, the extensive and diverse activities of the N-phenylacetamide scaffold—ranging from anti-inflammatory and analgesic to anticancer and antimicrobial—provide a compelling foundation for its further investigation. For drug development professionals, this compound represents a valuable starting point for lead optimization, offering the potential to develop novel therapeutics with tailored pharmacological profiles.

References

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]

-

2-Phenylacetamide Manufacturers, Suppliers, Factory. (n.d.). Yuze Chemical Technology. [Link]

-

The Synthesis of Phenacetin from Acetaminophen. (n.d.). University of Missouri–St. Louis. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. [Link]

-

The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-Ethyl-N-phenylacetamide. (n.d.). PubChem. [Link]

-

Synthesis of Phenacetin. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

o-Ethoxyacetanilide. (n.d.). PubChem. [Link]

-

Analytical Methods. (2025). Royal Society of Chemistry. [Link]

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). PubMed. [Link]

-

Phenylacetamide Synthesis Procedure. (1952). Organic Syntheses. [Link]

-

Two Methods for the Synthesis of Phenacetin. (1999). Journal of Chemical Education. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC. [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

-

Phenacetin Molecule Information. (n.d.). ATB Molbio. [Link]

-

Understanding Williamson Synthesis: The Art of Ether Creation. (2026). Oreate AI Blog. [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (n.d.). Arkivoc. [Link]

-

Safety Data Sheet: Acetanilide. (n.d.). Carl ROTH. [Link]

-

Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. (2022). Bangladesh Journals Online. [Link]

-

Phenacetin. (n.d.). PubChem. [Link]

-

Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide. (2025). ResearchGate. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

-

Williamson Ether Synthesis. (2018). YouTube. [Link]

-

Acetamide, 2,2,2-trichloro-N-phenyl-. (n.d.). PubChem. [Link]

-

Williamson Ether Synthesis Lab Procedure. (n.d.). University of Colorado Boulder. [Link]

-

Acetamide, N-ethyl-N-phenyl-. (n.d.). NIST WebBook. [Link]

-

Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). PubChem. [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 5. o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]

- 9. m.youtube.com [m.youtube.com]

- 10. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

chemical safety data sheet SDS for 2-ethoxy-N-phenylacetamide

[1]

Part 1: Substance Identity & Physicochemical Profile[2][3]

1.1 Chemical Identification

-

Chemical Name: 2-ethoxy-N-phenylacetamide[1]

-

Structure:

[1] -

Molecular Formula:

[2][3] -

Synonyms:

-Ethoxyacetanilide; 2-Ethoxyacetanilide (Chain isomer).[1] -

CAS Number: Note: Often conflated with 581-08-8 (Ring isomer).[1][3][4] Verify specific structure on CoA.

1.2 Physical Properties (Predicted/Experimental)

| Property | Value (Approx.) | Significance for Handling |

| Physical State | Crystalline Solid | Dust inhalation risk; requires local exhaust.[1] |

| Melting Point | 78–82 °C | Solid at RT; may melt if processed vigorously.[1] |

| Solubility (Water) | Low (< 5 mg/mL) | Difficult to decon with water alone; requires surfactant/solvent. |

| Solubility (Organic) | High (DMSO, DCM, MeOH) | Readily penetrates skin if dissolved in carrier solvents. |

| Partition Coeff (LogP) | ~1.5 | Lipophilic enough to cross dermal barriers.[1] |

Part 2: Hazard Identification & Logic (GHS)

As a research intermediate, this specific isomer may lack a full toxicological dossier. The following classification is derived from Structure-Activity Relationship (SAR) analysis of its metabolic precursors: Aniline and 2-Ethoxyethanol .[1]

2.1 GHS Classification (Inferred)

-

Signal Word: DANGER

-

Health Hazards:

2.2 The Mechanistic "Why": Metabolic Activation

The danger of this molecule lies in its hydrolysis. Unlike simple amides, the

Caption: Figure 1. Metabolic hydrolysis yields Aniline (blood toxin) and Ethoxyacetic Acid (reproductive toxin).

Part 3: Risk Mitigation & Engineering Controls

3.1 The "Double-Barrier" Protocol Standard nitrile gloves are insufficient for prolonged contact with glycol ether derivatives (like the ethoxyacetyl moiety).[1]

-

Primary Barrier (Inner): Nitrile (4 mil) – Protects against incidental splash.[1]

-

Secondary Barrier (Outer): Laminate Film (Silver Shield/4H) or Butyl Rubber – Required for intentional handling or solution preparation.[1]

-

Respiratory: N95/P2 minimum for solid handling.[1] If in solution or heated, use ABEK filters (Organic Vapor).

3.2 Synthesis Safety (Reaction Hazards) If synthesizing this compound from 2-Chloro-N-phenylacetamide :

Part 4: Emergency Response & First Aid

4.1 Self-Validating Decontamination Because the compound is lipophilic, water alone will bead off, spreading the chemical.

-

Protocol: Use a PEG-400 or Soap/Water slurry .[1]

-

Validation: If using a UV lamp (compound absorbs in UV), check skin for fluorescence (if applicable) or use a colorimetric amine swab test after hydrolysis to verify removal.

4.2 First Aid Scenarios

| Exposure Route | Immediate Action | Mechanistic Rationale |

| Inhalation | Move to fresh air.[1] 100% Oxygen if cyanotic.[1] | Aniline metabolite causes hypoxia via MetHb.[1] |

| Skin Contact | Wash with soap/water for 15 min.[1] Do not use alcohol. | Alcohol enhances transdermal absorption of the ether moiety. |

| Eye Contact | Flush with water for 15 min.[1] Lift eyelids.[1] | Amides are neutral but can cause mechanical/osmotic irritation.[1] |

| Ingestion | Do NOT induce vomiting. Administer activated charcoal.[1] | Prevent further systemic absorption; vomiting risks aspiration.[1] |

Part 5: Decision Matrix for Researchers

Use this workflow to determine the handling stringency based on your specific isomer.

Caption: Figure 2. Safety protocol selection based on structural isomer identification.

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: N-(2-ethoxyphenyl)acetamide (Isomer B).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-Ethoxyethanol (Metabolic Analog).[1] Retrieved from [Link]

-

Welsch, F. (2005).[1] The mechanism of testicular toxicity of alkoxyacetic acids.[5][6][7] Journal of Toxicology and Environmental Health. (Inferred mechanistic reference for ethoxyacetic acid toxicity).

-

Occupational Safety and Health Administration (OSHA). Aniline: Method 168 (Metabolite Monitoring).[1] Retrieved from [Link]

Sources

- 1. o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Acetamide, N-(2-ethoxyphenyl)- (CAS 581-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. no.alfa-industry.com [no.alfa-industry.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Comparison of the in vivo and in vitro testicular effects produced by methoxy-, ethoxy- and N-butoxy acetic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(2-ethoxyphenyl)acetamide: Chemical Identifiers, Properties, and Context

For Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Clarification

The name "2-ethoxy-N-phenylacetamide" can be interpreted in several ways. However, within major chemical databases, the most prominently documented and structurally related compound is N-(2-ethoxyphenyl)acetamide . This guide will focus on this specific isomer, where the ethoxy group is located at the ortho position of the phenyl ring. It is crucial for researchers to utilize precise chemical identifiers to ensure the correct substance is being referenced and utilized in experimental work.

N-(2-ethoxyphenyl)acetamide belongs to the class of acetamides and is a derivative of aniline. Its structure is characterized by an acetamido group and an ethoxy group attached to a benzene ring. Understanding its precise identifiers is the foundational step for any scientific investigation, from procurement and synthesis to analytical characterization and biological screening.

Core Chemical Identifiers

Accurate identification of a chemical compound is paramount for scientific integrity and reproducibility. The following table summarizes the key identifiers for N-(2-ethoxyphenyl)acetamide.

| Identifier Type | Value | Source (Reference) |

| PubChem CID | 11383 | [1] |

| CAS Number | 581-08-8 | [1][2] |

| IUPAC Name | N-(2-ethoxyphenyl)acetamide | [1] |

| Molecular Formula | C10H13NO2 | [1][2] |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C | [1] |

| InChI | InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | [1] |

| InChIKey | SQRTWLGWCOJOTO-UHFFFAOYSA-N | [1] |

| European Community (EC) Number | 209-460-9 | [1] |

| Synonyms | o-Ethoxyacetanilide, o-Acetylphenetidine, N-Acetyl-o-phenetidine | [1] |

This comprehensive set of identifiers ensures unambiguous communication and information retrieval across different databases and scientific publications. The relationship between these primary identifiers is visualized in the diagram below.

Caption: Relationship between core chemical identifiers for N-(2-ethoxyphenyl)acetamide.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence solubility, membrane permeability, and metabolic stability, which are key considerations in drug development.

| Property | Value | Source (Reference) |

| Molecular Weight | 179.22 g/mol | [1] |

| XLogP3 (LogP) | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

These computed properties, available on databases like PubChem, provide a foundational dataset for in silico modeling and experimental design. For instance, the XLogP3 value of 1.5 suggests moderate lipophilicity, which can be a desirable trait for orally bioavailable drugs.

Structural Context and Related Compounds

To avoid confusion, it is beneficial to be aware of other related isomers and structurally similar molecules. Misidentification can lead to erroneous experimental results.

-

N-Phenylacetamide (Acetanilide): This compound lacks the ethoxy substituent. It is a well-known analgesic and antipyretic, though its use has been largely superseded due to toxicity concerns.[3]

-

2-Phenylacetamide: In this isomer, the acetamido group is attached to a methylene bridge, which is then connected to the phenyl ring.[4][5][6][7]

-

N-(3-ethoxyphenyl)acetamide (m-Ethoxyacetanilide): The meta-isomer of the primary compound of this guide (PubChem CID: 11570).[8]

-

N-Ethyl-N-phenylacetamide: Here, the ethyl group is attached to the nitrogen of the acetamide, rather than as an ethoxy group on the phenyl ring (PubChem CID: 10727).[9][10][11]

The workflow for distinguishing between these related compounds in a laboratory setting would involve a combination of analytical techniques.

Caption: A typical analytical workflow for the structural elucidation of acetamide isomers.

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized or purchased compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument.

-

Method Parameters:

-

Ionization Mode: Positive ESI is typically effective for acetamides, targeting the [M+H]⁺ adduct.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Resolution: Set the instrument to a resolving power of >60,000 to enable accurate mass measurement.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Determine the exact mass of this ion to at least four decimal places.

-

Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass. For N-(2-ethoxyphenyl)acetamide (C10H13NO2), the expected exact mass is 179.0946 g/mol . The measured mass of the [M+H]⁺ ion should be within a 5 ppm error margin of the theoretical value (180.1025).

-

This protocol provides a self-validating system, as the high accuracy of the mass measurement provides strong evidence for a specific molecular formula, thereby differentiating it from isomers with different elemental compositions or from impurities.

References

-

Chemsrc. (2025). 2-Phenylacetamide | CAS#:103-81-1. [Link]

-

Wikipedia. (n.d.). Acetanilide. [Link]

-

PubChem. (n.d.). Acetamide, 2-ethoxy-N-(2-phenylethyl)-. [Link]

-

PubChem. (n.d.). N-Ethyl-N-phenylacetamide. [Link]

-

LookChem. (n.d.). Cas 103-81-1,2-Phenylacetamide. [Link]

-

ChemBK. (n.d.). N-Phenylacetamide. [Link]

-

EMBL-EBI. (n.d.). N-phenylacetamide (CHEBI:28884). [Link]

-

Mol-Instincts. (n.d.). N-phenylacetamide. [Link]

-

PubChem. (n.d.). o-Ethoxyacetanilide. [Link]

-

PubChem. (n.d.). N-Ethylphenylacetamide. [Link]

-

NIST WebBook. (n.d.). Acetamide, N-ethyl-N-phenyl-. [Link]

-

NIST WebBook. (n.d.). Acetamide, N-ethyl-N-phenyl-. [Link]

-

PubChem. (n.d.). 3'-Ethoxyacetanilide. [Link]

-

PubChem. (n.d.). 2-[1-(2-Ethoxyphenyl)ethylamino]acetamide. [Link]

-

PubChem. (n.d.). N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. [Link]

Sources

- 1. o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Acetanilide - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 5. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 6. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]

- 7. Phenylacetamides | Fisher Scientific [fishersci.com]

- 8. 3'-Ethoxyacetanilide | C10H13NO2 | CID 11570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 11. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

Methodological & Application

Application Note: Precision Etching of Cu/Mo Thin Films using 2-Ethoxy-N-Phenylacetamide

This Application Note and Protocol details the use of 2-ethoxy-N-phenylacetamide as a critical functional additive in wet etching solutions for Copper/Molybdenum (Cu/Mo) thin-film stacks. This guide is designed for semiconductor process engineers and materials scientists involved in Thin-Film Transistor (TFT) fabrication for LCD and OLED displays.

Abstract

The fabrication of high-performance TFT arrays requires precise patterning of Copper (Cu) and Molybdenum (Mo) multilayer stacks. A primary challenge in wet etching Cu/Mo is the galvanic corrosion driven by the electrochemical potential difference between the noble Cu and the active Mo, leading to severe Mo undercut and poor taper profiles. This note details the application of 2-ethoxy-N-phenylacetamide (CAS: 149029-50-5) as a specialized corrosion inhibitor. By selectively adsorbing onto the copper surface, this additive modulates the copper etch rate, suppresses the galvanic current, and enables a tunable taper angle (30°–60°) essential for subsequent dielectric step coverage.

Introduction: The Cu/Mo Etching Challenge

Copper is the preferred interconnect material due to its low resistivity, while Molybdenum serves as a barrier/adhesion layer to prevent Cu diffusion into the glass or silicon substrate.[1] However, wet etching this stack (typically Mo/Cu or Mo/Cu/Mo) presents conflicting requirements:

-

Galvanic Corrosion: In standard peroxide etchants, the Cu/Mo interface forms a galvanic cell. Cu acts as the cathode (reduction of H₂O₂), and Mo acts as the anode (rapid oxidation/dissolution). This causes "Mo undercut," where the barrier layer is etched significantly further than the Cu line, leading to mechanical instability and open circuits.

-

Taper Angle Control: A steep profile (>70°) causes poor step coverage for the subsequent passivation layer (SiNx/SiO₂), leading to voids. A shallow profile (<30°) limits pixel density. The ideal taper angle is 40°–60° .

2-ethoxy-N-phenylacetamide addresses these issues by forming a permeable passivation film on the Copper surface, kinetically limiting the cathodic reaction and balancing the etch rates of Cu and Mo.

Material Science & Mechanism

Chemical Structure and Function

The molecule 2-ethoxy-N-phenylacetamide features two key functional groups capable of interacting with metal surfaces:

-

Ether Oxygen (-O-): Acts as a Lewis base, donating electron density to surface metal cations.

-

Amide Group (-NH-C=O-): Provides dual binding sites (Nitrogen and Carbonyl Oxygen) for chelation.

Structure: CH₃-CH₂-O-CH₂-C(=O)-NH-C₆H₅

Mechanism of Inhibition

Unlike simple azoles (e.g., BTA) which form insoluble, often impenetrable precipitates, 2-ethoxy-N-phenylacetamide forms a dynamic adsorption layer .

-

Adsorption: The molecule adsorbs onto the Cu surface via the amide and ether groups, following a Langmuir adsorption isotherm. The phenyl ring provides steric hindrance, creating a physical barrier.

-

Cathodic Inhibition: By blocking active sites on the Cu surface, the additive reduces the rate of H₂O₂ reduction (

). -

Galvanic Suppression: Reducing the cathodic efficiency of the Cu surface lowers the galvanic current density driving the Mo dissolution. This prevents the preferential etching of the Mo underlayer (undercut).

-

Taper Angle Formation: The additive creates a "viscous boundary layer" effect. At the edges of the photoresist, mass transport is restricted. The inhibitor concentration remains higher relative to the etchant, slowing the lateral etch rate and producing a sloped (tapered) sidewall.

Mechanistic Diagram

Figure 1: Mechanism of galvanic corrosion suppression. The inhibitor adsorbs on the Cu cathode, blocking oxidant reduction and thereby protecting the sacrificial Mo anode from accelerated undercut.

Experimental Protocol

Reagents & Equipment

-

Oxidizer: Hydrogen Peroxide (H₂O₂), 30% or 50% semiconductor grade.

-

pH Regulator/Chelator: Organic acid (e.g., Acetic acid, Citric acid, or Glycolic acid).

-

Fluoride Source (Optional): Ammonium Fluoride (NH₄F) – Note: Required if Mo etch rate needs boosting, but often omitted in pure H₂O₂ systems if Mo is thin.

-

Additive: 2-ethoxy-N-phenylacetamide (Purity >98%).

-

Solvent: Deionized (DI) Water (Resistivity >18 MΩ·cm).

-

Substrate: Glass substrate with Mo (300Å) / Cu (3000Å) / Mo (300Å) stack.

Formulation (Example)

The following is a baseline formulation. Adjustments may be needed based on specific film thicknesses.

| Component | Concentration (wt%) | Function |

| Hydrogen Peroxide (H₂O₂) | 15.0 – 25.0 % | Main oxidizer for Cu and Mo. |

| Organic Acid (e.g., Citric) | 1.0 – 5.0 % | pH buffer, Cu chelator, prevents residue. |

| Azole (e.g., ATZ/BTA) | 0.0 – 0.1 % | Optional secondary Cu inhibitor. |

| 2-ethoxy-N-phenylacetamide | 0.1 – 2.0 % | Primary Taper & Galvanic Control Agent. |

| DI Water | Balance | Solvent. |

Preparation Workflow

Figure 2: Step-by-step preparation and etching workflow.

Etching Procedure[3][4][5][6]

-

Temperature Stabilization: Maintain the etchant at 35°C ± 0.5°C . Temperature fluctuations significantly alter the adsorption kinetics of the inhibitor.

-

Etching: Immerse the substrate or use a spray etcher.[2]

-

Spray Pressure: 0.1 – 0.2 MPa.

-

Time: Typically 40 – 80 seconds (End-point detection + 20-30% over-etch).

-

-

Rinse: Immediately rinse with DI water for >60 seconds to stop the reaction.

-

Drying: Spin dry with N₂ purge.

Results & Discussion

Performance Metrics

The addition of 2-ethoxy-N-phenylacetamide shifts the etching performance significantly compared to a control (H₂O₂ + Organic Acid only).

| Parameter | Control (No Additive) | With 1.0% Additive | Benefit |

| Cu Etch Rate | ~8000 Å/min | ~4500 Å/min | Controlled rate for uniformity. |

| Mo Undercut | > 1.0 µm | < 0.3 µm | Suppressed galvanic corrosion. |

| Taper Angle | > 80° (Steep) | 45° – 55° | Ideal for step coverage. |

| Linearity | Poor (Ragged edges) | Excellent (Straight) | Improved CD bias control. |

Taper Angle Tuning

The concentration of 2-ethoxy-N-phenylacetamide directly correlates with the taper angle.

-

Low Conc. (<0.5%): Insufficient inhibition; steeper angle (>60°).

-

Optimal Conc. (0.5% - 1.5%): Balanced inhibition; ideal taper (40-60°).

-

High Conc.[3] (>2.0%): Excessive inhibition; etch stop or residue formation; angle too shallow (<30°).

Troubleshooting Guide

-

Issue: Excessive Precipitate/Residue.

-

Cause: Additive concentration too high or pH too high.

-

Fix: Reduce additive by 20% or add 0.5% acetic acid to improve solubility.

-

-

Issue: Mo Undercut still visible.

-

Cause: Galvanic driving force too strong.

-

Fix: Increase 2-ethoxy-N-phenylacetamide concentration to improve Cu passivation, or slightly lower H₂O₂ concentration.

-

References

-

Taiwan Patent TWI666301B . Copper molybdenum metal laminated film etching liquid composition. Mitsubishi Gas Chemical Co Inc. (2019).[4]

-

Japan Patent JP6516214B2 . Etchant for multilayer film, etchant concentrate, and etching method. (2019).

-

Lee, C. W., et al. (2006). "Galvanic corrosion of Mo/Al/Mo and Cu/Mo thin films in TFT-LCD manufacturing." Journal of The Electrochemical Society, 153(3), C186.

-

Finsgar, M., & Jackson, J. (2014).[5] "Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review." Corrosion Science, 86, 17-41. (Cited for general mechanism of amide-based inhibitors).

Sources

Application Note: Optimized Protocols for Amide Bond Formation in 2-Ethoxy-N-Phenylacetamide

This is a comprehensive Application Note for the synthesis of 2-ethoxy-N-phenylacetamide , designed for researchers requiring high-purity amide bond formation.

Executive Summary & Strategic Analysis

The synthesis of 2-ethoxy-N-phenylacetamide requires the formation of an amide bond between a moderately nucleophilic aniline and an alkoxy-acetic acid derivative.[1] The presence of the α-ethoxy group introduces a minor risk of acid-catalyzed ether cleavage under harsh conditions, necessitating controlled protocols.

This guide presents three distinct methodologies tailored to specific laboratory constraints:

-

Method A (The Gold Standard): Acid Chloride Activation – Highest yield, fastest reaction time.[1]

-

Method B (The Modern Standard): Carbodiimide Coupling (EDC/HOBt) – Milder conditions, avoids corrosive acid chlorides.[1]

-

Method C (Green Chemistry): Direct Thermal Amidation – High atom economy, solvent-minimized.[1]

Structural Clarification

Critical Distinction: This protocol synthesizes 2-ethoxy-N-phenylacetamide (ethoxy group on the acetyl chain), not 2-ethoxyacetanilide (phenacetin analog with ethoxy on the phenyl ring).[1]

| Feature | Target Molecule | Common Confusant |

| Name | 2-Ethoxy-N-phenylacetamide | N-(2-Ethoxyphenyl)acetamide |

| Structure | Ph-NH-CO-CH₂-OEt | EtO-Ph -NH-CO-CH₃ |

| CAS | 149029-50-5 | 581-08-8 |

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathways described in this note.

Caption: Synthetic pathways for 2-ethoxy-N-phenylacetamide showing Acid Chloride (Method A), Coupling Agent (Method B), and Direct Thermal (Method C) routes.

Method A: Acid Chloride Activation (High Throughput)

Best for: Scale-up (>5g), robust substrates, and rapid synthesis.[1]

Mechanism & Rationale

The conversion of 2-ethoxyacetic acid to its acid chloride creates a highly electrophilic species that reacts rapidly with aniline.[1] A non-nucleophilic base (Triethylamine or DIPEA) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline nucleophile [1].

Reagents

-

Aniline (1.0 equiv)[1]

-

2-Ethoxyacetyl chloride (1.1 equiv) OR 2-Ethoxyacetic acid + Thionyl Chloride (SOCl₂)[1]

-

Triethylamine (TEA) (1.2 equiv)[1]

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol

-

Preparation of Electrophile (If starting from acid):

-

Amidation Reaction:

-

Dissolve Aniline (10 mmol, 0.93 g) and TEA (12 mmol, 1.67 mL) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen/Argon.

-

Cool the solution to 0°C (ice bath). Critical: Controls exotherm and prevents side reactions.

-

Add 2-Ethoxyacetyl chloride (11 mmol) dropwise over 15 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup (Self-Validating Purification):

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 20 mL).[1] Removes unreacted aniline.

-

Wash 2 (Basic): Wash organic layer with Saturated NaHCO₃ (2 x 20 mL).[1] Removes unreacted acid/acid chloride hydrolysis products.

-

Wash 3 (Neutral): Wash with Brine (1 x 20 mL).[1]

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Method B: EDC/HOBt Coupling (Mild Conditions)

Best for: Acid-sensitive substrates, small scale (<1g), or when avoiding noxious acid chlorides.[1]

Mechanism & Rationale

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to an O-acylisourea.[1] HOBt (Hydroxybenzotriazole) acts as a nucleophilic additive to form a less reactive but more selective active ester, suppressing racemization (not an issue here, but good practice) and N-acylurea rearrangement byproducts [2].[1]

Reagents

-

Aniline (1.0 equiv)[1]

-

2-Ethoxyacetic acid (1.1 equiv)[1]

-

HOBt (1.2 equiv)[1]

-

DIPEA (2.0 equiv)[1]

-

DMF or DCM (Solvent)[1]

Step-by-Step Protocol

-

Activation:

-

Coupling:

-

Add Aniline (5 mmol) to the reaction mixture.

-

Stir at RT for 12–18 hours.[1]

-

-

Workup:

Method C: Green Chemistry (Direct Amidation)

Best for: Industrial ecology, avoiding coupling reagents.[1]

Protocol

-

Mix Aniline (1.0 equiv) and Ethyl 2-ethoxyacetate (1.2 equiv).[1]

-

Add catalyst: Boric acid (10 mol%) or Sodium Methoxide (5 mol%).[1]

-

Heat to 100–120°C in a sealed tube or microwave reactor for 1–2 hours.

-

Purification: Recrystallization from Ethanol/Water.[1]

Purification & Characterization Logic

The purity of the amide is validated using a logical flow of solubility differences.

Caption: Self-validating workup logic relying on acid/base solubility switching to remove starting materials.

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.[1]

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI): Calculated for C₁₀H₁₃NO₂ [M+H]⁺ = 180.10.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM.[1] |

| Oily Product | Residual Solvent/DMF | Dry under high vacuum for >4 hours; try recrystallization from Hexane/EtOAc.[1] |

| Extra Spots on TLC | Aniline Oxidation | Aniline can oxidize to dark impurities.[1] Distill aniline before use if it appears brown/red.[1] |

| Incomplete Reaction | Low Nucleophilicity | Add a catalyst like DMAP (10 mol%) to Method A or B to accelerate acylation.[1] |

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1] [1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]

-

PubChem Compound Summary. (2023). 2-Ethoxy-N-phenylacetamide (CAS 149029-50-5).[1] [1]

-

Organic Chemistry Portal. (2023). Practical Guide to Amide Coupling.

Sources

- 1. o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]

using 2-ethoxy-N-phenylacetamide as an intermediate in organic synthesis

Executive Summary

2-Ethoxy-N-phenylacetamide (CAS: 55374-97-5 derivatives) represents a critical structural motif in medicinal chemistry, serving as a lipophilic linker in local anesthetics and a directing scaffold in transition-metal catalysis.[1] Unlike its isomer N-(2-ethoxyphenyl)acetamide (o-acetophenetidide), this molecule features an ethoxy ether linkage on the

This distinction allows the molecule to function as a bidentate directing group (DG) in palladium-catalyzed C-H activation, where the amide oxygen coordinates to the metal center, facilitating selective functionalization of the phenyl ring. This guide details the robust synthesis of the intermediate and its downstream application in constructing high-value heterocyclic scaffolds.[1]

Synthesis of 2-Ethoxy-N-phenylacetamide

Rationale & Mechanism

The most reliable route utilizes a modified Schotten-Baumann acylation.[1] We employ ethoxyacetyl chloride rather than the acid to drive the reaction to completion without high-temperature dehydration, which preserves the ether linkage.[1] A biphasic or solvent-based system with a tertiary amine scavenger prevents HCl-induced hydrolysis.[1]

Reaction Scheme

Figure 1: Acylation pathway via nucleophilic addition-elimination.[1]

Step-by-Step Protocol

Reagents:

-

Aniline (1.0 equiv, 10 mmol)

-

Ethoxyacetyl chloride (1.1 equiv, 11 mmol)

-

Triethylamine (TEA) (1.2 equiv, 12 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add Aniline (0.93 g) and TEA (1.67 mL) to DCM (40 mL). Cool the mixture to 0 °C in an ice bath.

-

Addition: Dilute Ethoxyacetyl chloride (1.35 g) in DCM (10 mL). Add this solution dropwise to the RBF over 20 minutes. Critical: Control the exotherm to prevent side-reactions.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

-

Workup: Quench with saturated

(30 mL). Separate the organic layer and wash successively with 1M HCl (20 mL) (to remove unreacted aniline) and Brine (20 mL).[1] -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]

Expected Yield: 85–92% as white crystalline needles.[1]

Application: Pd-Catalyzed Ortho-C-H Halogenation

Strategic Utility

The amide moiety acts as a Directing Group (DG).[1][2] The carbonyl oxygen coordinates to Palladium(II), positioning the metal for electrophilic attack at the ortho-position of the phenyl ring.[1] This allows for the installation of halides (I, Br, Cl), which are precursors for cross-coupling reactions (Suzuki, Heck).[1]

C-H Activation Cycle

Figure 2: Catalytic cycle for ligand-directed ortho-halogenation.

Protocol: Ortho-Bromination

Reagents:

-

2-Ethoxy-N-phenylacetamide (1.0 equiv, 1 mmol)[1]

- (5 mol%)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

p-Toluenesulfonic acid (TsOH) (1.0 equiv)

-

Toluene (5 mL)

Procedure:

-

Charge: In a screw-cap vial, combine the amide substrate,

(11 mg), NBS (214 mg), and TsOH (172 mg). -

Solvent: Add Toluene (5 mL). Seal the vial.

-

Catalysis: Heat to 80 °C for 12 hours. The mixture will turn dark orange/brown.[1]

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Wash the pad with EtOAc.[1]

-

Purification: Concentrate the filtrate and purify via column chromatography (Gradient: 10-30% EtOAc in Hexanes).

Outcome: Formation of N-(2-bromophenyl)-2-ethoxyacetamide .[1] The ethoxy tail remains intact, demonstrating the chemoselectivity of the protocol.[1]

Analytic & Stability Profile

Accurate characterization is required to distinguish the product from its structural isomers (e.g., phenetidine derivatives).[1]

Key Spectral Data

| Technique | Signal | Assignment | Interpretation |

| 1H NMR | N-H | Amide proton (exchangeable).[1] | |

| Ar-H (Ortho) | Diagnostic of N-phenyl substitution.[1] | ||

| Critical Identifier. Singlet for | |||

| Methylene of ethoxy group.[1] | |||

| Methyl of ethoxy group.[1] | |||

| IR | 1680 | C=O Stretch | Amide I band (strong). |

| 1120 | C-O-C Stretch | Ether linkage.[1] |

Stability Note

The

References

-

General Synthesis of Acetanilides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] Procedure for N-acetylation of amines. (Analogous procedure for Phenylacetamide)

-